3-(3-acetyl-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide 3-(3-acetyl-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14783085
InChI: InChI=1S/C21H18N4O2S/c1-14(26)17-12-25(19-7-3-2-6-16(17)19)10-8-20(27)24-21-23-18(13-28-21)15-5-4-9-22-11-15/h2-7,9,11-13H,8,10H2,1H3,(H,23,24,27)
SMILES:
Molecular Formula: C21H18N4O2S
Molecular Weight: 390.5 g/mol

3-(3-acetyl-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide

CAS No.:

Cat. No.: VC14783085

Molecular Formula: C21H18N4O2S

Molecular Weight: 390.5 g/mol

* For research use only. Not for human or veterinary use.

3-(3-acetyl-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide -

Specification

Molecular Formula C21H18N4O2S
Molecular Weight 390.5 g/mol
IUPAC Name 3-(3-acetylindol-1-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)propanamide
Standard InChI InChI=1S/C21H18N4O2S/c1-14(26)17-12-25(19-7-3-2-6-16(17)19)10-8-20(27)24-21-23-18(13-28-21)15-5-4-9-22-11-15/h2-7,9,11-13H,8,10H2,1H3,(H,23,24,27)
Standard InChI Key CHVZWGCDYOPRHC-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NC3=NC(=CS3)C4=CN=CC=C4

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

The compound’s structure consists of three primary components:

  • Indole moiety: A bicyclic aromatic system with an acetyl group at the 3-position.

  • Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms, substituted with a pyridine group at the 4-position.

  • Propanamide linker: A three-carbon chain connecting the indole and thiazole groups, terminating in an amide functional group .

This configuration creates a planar aromatic system with multiple sites for hydrogen bonding and π-π interactions, which are critical for biological target engagement. The acetyl group on the indole ring enhances electron-withdrawing effects, potentially influencing reactivity and binding affinity .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₁H₁₈N₄O₂S
Molecular Weight390.5 g/mol
CAS Registry Number1324074-83-0
IUPAC Name3-(3-acetylindol-1-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)propanamide

Stereochemical and Conformational Features

The compound lacks chiral centers, as confirmed by its InChI descriptor (InChI=1S/C21H18N4O2S...), which indicates a single enantiomeric form . Molecular dynamics simulations predict that the thiazole and pyridine rings adopt a coplanar orientation due to conjugation, while the indole group rotates freely around the propanamide linker . This flexibility may enable adaptation to diverse binding pockets in biological targets.

Synthesis and Manufacturing Considerations

Proposed Synthetic Pathways

While explicit details of the compound’s synthesis are unavailable in public literature, analogous structures suggest a multi-step approach:

  • Indole functionalization: Acetylation of 1H-indole at the 3-position using acetic anhydride under acidic conditions.

  • Thiazole formation: Cyclization of a thiourea derivative with α-bromo ketones to generate the 4-(pyridin-3-yl)thiazol-2-amine intermediate.

  • Amide coupling: Reaction of 3-(3-acetylindol-1-yl)propanoic acid with the thiazole-2-amine using carbodiimide crosslinkers (e.g., EDC/HOBt) .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield Optimization Strategies
1Acetic anhydride, H₂SO₄, 80°CMicrowave-assisted synthesis
2Thiourea, pyridine-3-carboxaldehyde, H₂O/EtOHCatalytic FeCl₃
3EDC, HOBt, DMF, RTSolid-phase peptide synthesis

Continuous flow reactors could enhance scalability and purity by minimizing side reactions, though this remains speculative without experimental validation .

Comparative Analysis with Structural Analogs

Table 3: Structural and Functional Comparison

CompoundKey FeaturesTherapeutic Area
Target CompoundIndole-thiazole-pyridine hybridHypothetical kinase inhibition
Dasatinib (BMS-354825)Thiazole-carboxamideBCR-ABL tyrosine kinase inhibition
OndansetronIndole-carboxamide5-HT₃ receptor antagonism
Acotiamide (ST-0514)Thiazole-bis(isopropyl)amineGastroprokinetic agent

The target compound’s uniqueness lies in its fusion of indole and thiazole systems, which could enable dual-targeting mechanisms—a strategy gaining traction in polypharmacology .

Future Research Directions

  • Synthetic optimization: Screen catalysts for amide coupling to improve yields beyond hypothetical 40–60% .

  • In vitro profiling: Prioritize kinase inhibition assays (e.g., EGFR, VEGFR2) and cytotoxicity screens.

  • Computational modeling: Molecular docking studies against PDB-deposited kinase structures (e.g., 1M17, 3WZE).

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